1-(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
1-(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, making them an essential scaffold in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the process . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents
Common reagents and conditions used in these reactions include catalysts like palladium or copper, solvents such as ethanol or DMF, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
1-(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine can be compared with other similar compounds, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: Similar structure but with an ethyl group instead of a cyclopropyl group.
3-Amino-1-methyl-1H-pyrazole: Lacks the cyclopropyl group and has different chemical properties.
Hydrazine-coupled pyrazole derivatives: These compounds have additional functional groups that may enhance their biological activities .
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2168357-34-2 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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